Cas no 2248185-77-3 ((2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine)
(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- EN300-6505375
- (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine
- 2248185-77-3
-
- Inchi: 1S/C9H11F3N2/c1-6(5-13)8-7(9(10,11)12)3-2-4-14-8/h2-4,6H,5,13H2,1H3/t6-/m0/s1
- InChI Key: NKVMEKDHEXFHKY-LURJTMIESA-N
- SMILES: FC(C1=CC=CN=C1[C@@H](C)CN)(F)F
Computed Properties
- Exact Mass: 204.08743285g/mol
- Monoisotopic Mass: 204.08743285g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 38.9Ų
(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6505375-0.05g |
(2S)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
2248185-77-3 | 95.0% | 0.05g |
$888.0 | 2025-03-14 | |
| Enamine | EN300-6505375-0.1g |
(2S)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
2248185-77-3 | 95.0% | 0.1g |
$930.0 | 2025-03-14 | |
| Enamine | EN300-6505375-0.25g |
(2S)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
2248185-77-3 | 95.0% | 0.25g |
$972.0 | 2025-03-14 | |
| Enamine | EN300-6505375-0.5g |
(2S)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
2248185-77-3 | 95.0% | 0.5g |
$1014.0 | 2025-03-14 | |
| Enamine | EN300-6505375-1.0g |
(2S)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
2248185-77-3 | 95.0% | 1.0g |
$1057.0 | 2025-03-14 | |
| Enamine | EN300-6505375-2.5g |
(2S)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
2248185-77-3 | 95.0% | 2.5g |
$2071.0 | 2025-03-14 | |
| Enamine | EN300-6505375-5.0g |
(2S)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
2248185-77-3 | 95.0% | 5.0g |
$3065.0 | 2025-03-14 | |
| Enamine | EN300-6505375-10.0g |
(2S)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
2248185-77-3 | 95.0% | 10.0g |
$4545.0 | 2025-03-14 |
(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine
Recent Advances in the Study of (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine (CAS: 2248185-77-3)
The compound (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine (CAS: 2248185-77-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine, characterized by its trifluoromethylpyridine moiety, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have focused on its potential applications in central nervous system (CNS) disorders, owing to its ability to modulate neurotransmitter systems.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a selective serotonin reuptake inhibitor (SSRI) with enhanced blood-brain barrier permeability. The researchers synthesized and evaluated a series of derivatives, with (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine demonstrating superior binding affinity to the serotonin transporter (SERT) compared to traditional SSRIs. The study highlighted the compound's potential for treating depression and anxiety disorders with reduced side effects.
In another breakthrough, a team from MIT reported the compound's efficacy in targeting neurodegenerative diseases. Their findings, published in Nature Chemical Biology, revealed that (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine could inhibit α-synuclein aggregation, a key pathological feature of Parkinson's disease. The trifluoromethyl group was found to enhance the compound's stability and bioavailability, making it a viable candidate for further preclinical development.
Recent patent filings (e.g., WO2023056123) have also highlighted the compound's utility in combination therapies. One application involves its use alongside immunomodulators for treating autoimmune diseases, where the amine functionality facilitates covalent binding to target proteins. This innovative approach has shown promise in early-stage clinical trials, particularly for rheumatoid arthritis and multiple sclerosis.
From a synthetic chemistry perspective, advances in asymmetric catalysis have improved the production of (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine. A 2024 ACS Catalysis paper described a novel enzymatic resolution method that achieves >99% enantiomeric excess, addressing previous challenges in large-scale synthesis. This development is critical for meeting the growing demand for high-purity material in both research and clinical settings.
Looking ahead, the unique structural features of (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine continue to inspire new research directions. Ongoing studies are investigating its potential as a scaffold for developing next-generation antimicrobial agents, particularly against drug-resistant Gram-positive bacteria. The compound's versatility underscores its importance in modern medicinal chemistry and drug discovery pipelines.
2248185-77-3 ((2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)